![molecular formula C6H3ClN4O B1449488 6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one CAS No. 189747-31-7](/img/structure/B1449488.png)
6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one
Overview
Description
“6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C7H4ClN3 . It is a type of pyrimidine, which is a class of organic compounds that are widely used in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-amino-1H-pyrrole-3-carbonitriles have been cyclized to give 6H-1,3-oxazin-6-ones, which were then converted into highly functionalized pyrimidinones by reaction with a suitable primary amine . Another method involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which can be efficiently derivatized to give novel compounds .Molecular Structure Analysis
The molecular structure of “6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one” is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms and four carbon atoms .Scientific Research Applications
Synthesis of Bicyclic Systems
6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one: is a key intermediate in the synthesis of bicyclic systems, which are crucial in medicinal chemistry. The compound’s reactivity allows for the construction of complex molecules that can serve as the backbone for various biologically active compounds .
Anticancer Agent Analogues
Researchers have utilized this compound to create analogues of known anticancer agents. For instance, it has been used to synthesize derivatives of MPC-6827, a microtubule-destabilizing agent that has shown promise in phase II clinical studies for treating cancers .
Kinase Inhibition
The compound’s structure is conducive to the development of kinase inhibitors. Kinases are enzymes that play a significant role in the regulation of cell functions, and their deregulation is associated with diseases, including cancer. Derivatives of 6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one have potential as kinase inhibitors, which could lead to new cancer treatments .
Biological Reactivity Studies
The reactivity of substituents linked to the compound’s ring structure is of great interest. Studies on this reactivity contribute to our understanding of biological processes and can lead to the discovery of new drugs .
Antiproliferative Activity
This compound has been used to assess antiproliferative activity against cancer cell lines. It serves as a scaffold for creating molecules that can inhibit the proliferation of cancer cells, which is a key step in anticancer research .
Novel Synthetic Routes
The compound provides a platform for exploring novel synthetic routes in organic chemistry. Unexpected synthetic pathways can be proposed and tested using this compound, leading to new methods of synthesizing biologically active molecules .
Drug Discovery Programs
Due to its versatile structure, 6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one is a valuable asset in drug discovery programs. It can be used to create a wide range of compounds with potential therapeutic applications .
Medicinal Chemistry Research
The compound is a subject of ongoing research in medicinal chemistry. It is used to develop new compounds with potential as standard biological components, which can be applied in medical and pharmaceutical fields .
Future Directions
The future directions for research on “6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one” and similar compounds could involve further exploration of their potential as kinase inhibitors . Additionally, the development of more efficient synthetic routes for these compounds could also be a valuable area of future research .
properties
IUPAC Name |
2-chloro-7H-pyrimido[5,4-d]pyrimidin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O/c7-6-8-1-3-4(11-6)5(12)10-2-9-3/h1-2H,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLBJCVARYVWJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442029 | |
Record name | 6-CHLOROPYRIMIDO[5,4-D]PYRIMIDIN-4(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one | |
CAS RN |
189747-31-7 | |
Record name | 6-CHLOROPYRIMIDO[5,4-D]PYRIMIDIN-4(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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